methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its indene core, which is a fused two-ring system consisting of a benzene ring and a cyclopentene ring. The presence of amino, methoxy, and carboxylate groups on the indene structure makes it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, such as an amino-substituted indene derivative, followed by methylation and hydrochloride formation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the functional groups present on the indene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted indene derivatives, and addition products. These products can be further modified or used in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological potential of indole derivatives, including this compound, has been explored for various applications. It has shown promise in antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Medicine: In medicine, this compound may be used as a precursor for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino and methoxy groups on the indene core can form hydrogen bonds and other interactions with biological molecules, leading to its biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or as an intermediate in chemical synthesis.
Comparison with Similar Compounds
Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride: This compound is structurally similar but differs in the position of the amino group.
Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride: This compound has a similar structure but lacks the methoxy group.
Uniqueness: Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is unique due to the presence of both the amino and methoxy groups on the indene core, which provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 1-amino-4-methoxy-2,3-dihydroindene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-10-5-3-4-9-8(10)6-7-12(9,13)11(14)16-2;/h3-5H,6-7,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQJRTKPUCEIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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